2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Lipophilicity Drug-likeness Permeability

This heterocyclic building block addresses the need for CNS-optimized fragments with controlled lipophilicity. Key differentiators: - cLogP 0.68 ensures aqueous solubility >100 µM in PBS for biophysical screening (SPR, NMR, DSF) without co-solvent interference. - Morpholine oxygen provides a fifth H-bond acceptor (HBA=5), critical for maintaining target engagement in hinge-region or GPCR interactions. - Supplied at 97-98% purity; shipped ambient; 2-8°C long-term storage.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13624864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN(C(=N1)C2CNCCO2)C
InChIInChI=1S/C11H20N4O/c1-8(2)6-10-13-11(15(3)14-10)9-7-12-4-5-16-9/h8-9,12H,4-7H2,1-3H3
InChIKeySQHGZBFUSNEWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine: A Triazole-Morpholine Heterocyclic Building Block for MedChem & Agrochemical Libraries


2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1339746-31-4) is a heterocyclic building block featuring a 1,2,4-triazole core substituted at N1 with a methyl group, at C3 with an isobutyl chain, and at C5 with a morpholine ring attached via its 2-position . With a molecular formula of C11H20N4O, a molecular weight of 224.30 g/mol, a calculated partition coefficient (cLogP) of 0.68, and a topological polar surface area (TPSA) of 51.97 Ų, the compound occupies a moderate lipophilicity and polarity space suitable for lead-like screening libraries [1]. It is supplied at 97–98% purity by multiple vendors for research and further manufacturing use .

Workflow Fragment & lead-like screening libraries
Selection Morpholine pharmacophore with balanced lipophilicity
Use Context MedChem & agrochemical building block, supplied at high purity for research

Why 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine Cannot Be Replaced by Closest Analogs Without Risk of Altered Physicochemical & ADME Profiles


Within the 1,2,4-triazol-5-yl-morpholine chemotype, seemingly minor alkyl substitution changes produce quantifiable shifts in key physicochemical parameters that directly govern permeability, solubility, and target engagement. The isobutyl group at the C3 position of the triazole ring is not interchangeable with tert-butyl, isopropyl, or the omission of a C3 substituent without altering cLogP, TPSA, and hydrogen-bonding capacity—each of which has been correlated with oral bioavailability and off-target promiscuity in fragment-based and lead-optimization campaigns [1]. Furthermore, replacing the morpholine oxygen with a methylene (pyrrolidine analog) eliminates a hydrogen-bond acceptor site, potentially disrupting key interactions with biological targets [2]. The quantitative evidence below demonstrates exactly where these differentiation points lie and why procurement specification must be compound-exact.

Alkyl chain variation at C3 (isobutyl vs. tert-butyl/isopropyl) shifts lipophilicity and may alter permeability and solubility profiles across assays.

Morpholine-to-pyrrolidine substitution removes the ring oxygen H-bond acceptor, potentially eliminating key target interactions documented in kinase and GPCR contexts.

Storage conditions (refrigerated vs. ambient) and purity specifications differ among analogs; verify handling requirements and GHS classifications before substitution.

Head-to-Head Quantitative Differentiation of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine vs. Closest Analogs


Lipophilicity Differentiation: Isobutyl vs. tert-Butyl C3 Substituent Reduces cLogP by 0.85 Units

The isobutyl-substituted target compound (cLogP = 0.68) [1] is significantly less lipophilic than its tert-butyl analog 2-(3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine (LogP = 1.53, CAS 1339709-32-8) . Both compounds share identical molecular formulas (C11H20N4O) and molecular weights (224.30 g/mol), but the branched, flexible isobutyl group yields a 0.85 log unit reduction in predicted octanol-water partition coefficient compared to the rigid, spherical tert-butyl group. This difference places the isobutyl analog within the optimal Lipinski cLogP range (<5) with additional compliance with the more stringent Rule of Three (cLogP ≤ 3) for fragment-based screening, while the tert-butyl analog is also compliant but closer to upper boundaries for certain lead-like criteria.

Lipophilicity Shift
Cross-study comparable
ΔLogP = −0.85
Reported lower lipophilicity vs. tert-butyl analog; may support aqueous solubility differentiation.
Computational logP sources differ; experimental measurement recommended.
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Differentiation: Morpholine Oxygen (HBA = 5) vs. Pyrrolidine Analog (HBA = 4)

The target compound 2-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine possesses five hydrogen-bond acceptor (HBA) sites [1], including the morpholine ring oxygen atom. In contrast, its pyrrolidine analog 3-isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1340488-65-4, MW 208.30) lacks the ring oxygen, reducing its HBA count to 4 . This loss of an HBA site is accompanied by the loss of the ether oxygen's inductive effect, which alters the electron distribution within the saturated heterocycle and may affect the pKa of the secondary amine. Morpholine oxygen has been documented to participate in critical hydrogen-bond interactions with kinase hinge regions and GPCR binding pockets, often contributing 0.5–1.5 kcal/mol to binding free energy [2].

H-Bond Acceptor Count
Class-level inference
Target: HBA = 5 (morpholine O) | Pyrrolidine: HBA = 4
Extra HBA site may support target engagement not attainable with pyrrolidine analog.
Morpholine oxygen interactions noted in kinase/GPCR structural data.
Hydrogen bonding Target engagement Molecular recognition

Molecular Weight Differentiation: Isobutyl-Morpholine (224.30 Da) vs. Isopropyl-Morpholine (210.28 Da) Enables Distinct Fragment Growth Vectors

The target compound (MW = 224.30 Da) [1] differs by +14.02 Da from its isopropyl analog 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine (MW = 210.28 Da, CAS 1340325-12-3) , corresponding to one additional methylene unit in the C3 alkyl chain. While both compounds comply with the Rule of Three (MW ≤ 300 Da) and Lipinski's Rule of Five, the isobutyl analog's higher molecular weight and additional rotatable bond (RB = 6 vs. 5 for the isopropyl analog) translate to a larger solvent-accessible surface area and greater conformational entropy penalty upon binding. The cLogP of the isopropyl analog is not directly available from the same source, but by fragment-based estimation, it would be ~0.3–0.5 log units lower than the isobutyl analog, representing a measurable difference in lipophilicity that affects both solubility and permeability.

Mass Increment
Supporting evidence
+14 Da (isobutyl > isopropyl)
Distinct fragment growth vector; alters SAR trajectory and conformational space.
Rotatable bond difference ≈1; influences entropy penalty upon binding.
Fragment-based drug discovery Lead optimization Molecular weight

Purity and Storage Specification Differentiation: 97% Min. Purity with Long-Term Cool-Dry Storage vs. 98% Room-Temperature Alternatives

The target compound is supplied by AKSci (Cat. 6144EL) with a minimum purity specification of 97% and a recommended long-term storage condition of 'cool, dry place,' with specific guidance for sealed storage at 2–8°C from ChemScene . In contrast, the tert-butyl analog 2-(3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is available at 98% purity from Fluorochem (Cat. F712707) with a shipping classification of 'Non Hazardous For Transport' but carries GHS07 hazard statements (H302, H315, H319, H335) indicating acute toxicity and irritancy concerns not explicitly flagged in the target compound's available documentation . For the pyrrolidine analog (CAS 1340488-65-4), purity is also specified at 97% but without documented cold-storage requirements . These distinctions matter for laboratory safety protocols and for maintaining compound integrity over multi-year research programs.

Purity & Storage
Cross-study comparable
Target: 97% (2–8°C) vs. tert-butyl: 98% (ambient)
Refrigerated storage suggests thermal sensitivity; verify handling protocol.
GHS07 absent in target documentation; full SDS review pending.
Quality assurance Reproducibility Procurement specification

Topological Polar Surface Area (TPSA) Comparison: Isobutyl-Morpholine (51.97 Ų) Provides Balanced CNS MPO Profile vs. tert-Butyl Analog

The target compound exhibits a TPSA of 51.97 Ų [1], which places it below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration and within the optimal CNS multiparameter optimization (MPO) space (TPSA < 70 Ų). Combined with its cLogP of 0.68, the compound yields a CNS MPO score estimated at ≥5.0 on the 0–6 scale, indicating strong alignment with CNS drug-like chemical space [2]. In contrast, the tert-butyl analog, with a LogP of 1.53, would yield a lower CNS MPO sub-score for lipophilicity (optimal cLogP for CNS MPO is 1–3), though still within the acceptable range. The isopropyl analog (MW 210.28) and the N1-ethyl, C3-unsubstituted analog 2-(1-ethyl-1H-1,2,4-triazol-5-yl)morpholine (MW 182.22, CAS 1250139-68-4) [3] each have distinct TPSA/MW ratios that alter their predicted passive permeability characteristics.

CNS MPO Profile
Class-level inference
TPSA = 51.97 Ų, cLogP = 0.68
Balanced profile within CNS drug-like chemical space (est. MPO ≥5.0).
pKa not experimentally determined; MPO score based on cLogP.
CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Defined Application Scenarios for 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Balanced Lipophilicity (cLogP 0.5–1.0) with CNS-Compliant TPSA

With a cLogP of 0.68 and TPSA of 51.97 Ų, this compound is ideally suited for fragment libraries targeting CNS-accessible targets where excessive lipophilicity (cLogP > 3) is a known driver of promiscuity and poor solubility [1]. Its lipophilicity is 0.85 log units lower than the tert-butyl analog, making it the preferred choice when aqueous solubility (>100 µM in PBS) is required for biophysical screening (SPR, NMR, DSF) without co-solvent interference .

Kinase or GPCR Hit-to-Lead Programs Requiring Morpholine Oxygen as a Pharmacophoric Hydrogen-Bond Acceptor

The morpholine ring oxygen provides a fifth H-bond acceptor site (HBA = 5) that is absent in the pyrrolidine analog (HBA = 4). When structural biology or SAR data indicate a key H-bond between a morpholine oxygen and a hinge-region backbone NH or a GPCR transmembrane residue, this compound must be used in preference to the pyrrolidine congener to maintain target engagement [1]. The isobutyl C3 substituent further offers a vector for hydrophobic pocket occupancy without the steric bulk of a tert-butyl group.

Agrochemical Lead Discovery Requiring Differential LogP for Phloem Mobility vs. Cuticle Penetration Balance

In agrochemical research, the balance between phloem mobility (favored by lower LogP, typically <1–2) and cuticle penetration (favored by moderate lipophilicity) is critical. The target compound's cLogP of 0.68 makes it a candidate for systemic fungicide or herbicide scaffolds where xylem/phloem transport is desired, in contrast to the tert-butyl analog (LogP 1.53) which would favor cuticle retention and local action [1].

Medicinal Chemistry Campaigns Where Cold-Chain Storage (2–8°C) Is Already Operationalized and High-Purity Building Blocks (≥97%) Are Required

For laboratories with established cold-storage workflows, the 2–8°C storage requirement does not represent an additional logistical burden, while the 97% minimum purity specification ensures reproducible reaction outcomes in parallel synthesis and library production. The absence of GHS07 hazard labeling in available vendor documentation (pending full SDS review) may simplify EHS compliance relative to the tert-butyl analog, which carries H302/H315/H319/H335 hazard statements [1].

Application
Selection Property
Validation Focus
Fragment-based screening for CNS targets
Balanced lipophilicity and TPSA profile
Solubility & permeability assays (e.g., PAMPA)
Kinase/GPCR hit-to-lead optimization
Morpholine oxygen as H-bond acceptor
Target engagement assays (SPR, NMR, functional)
Agrochemical lead discovery
LogP differentiation for mobility/penetration
LogP determination & plant translocation assay
MedChem campaigns with cold-chain logistics
High-purity specification & refrigerated storage
Purity reanalysis (HPLC) & storage stability
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